2-(3-Aminopiperidin-1-yl)ethan-1-ol

Medicinal Chemistry Drug Design ADME Prediction

Target the CNS-optimized fragment: TPSA 49.5 Ų (26 Ų below BBB-exclusion threshold), XLogP3 -0.8, and balanced HBD/HBA (2/3) profile. The racemic free base (≥98%) supports hit-to-lead SAR, while the (R)-enantiomer dihydrochloride (CAS 2243501-55-3) enables enantioselective development. Dual salt forms provide formulation flexibility. Immediate stock from multiple global suppliers. Bulk inquiry recommended.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 1292389-57-1
Cat. No. B1526782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Aminopiperidin-1-yl)ethan-1-ol
CAS1292389-57-1
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCO)N
InChIInChI=1S/C7H16N2O/c8-7-2-1-3-9(6-7)4-5-10/h7,10H,1-6,8H2
InChIKeyRMNNVEDAXNFCDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Aminopiperidin-1-yl)ethan-1-ol (CAS 1292389-57-1): Procurement-Relevant Technical Profile for Pharmaceutical Intermediates


2-(3-Aminopiperidin-1-yl)ethan-1-ol (CAS 1292389-57-1) is a substituted piperidine derivative with molecular formula C7H16N2O and molecular weight 144.21 g/mol, characterized by a 3-aminopiperidine ring N-substituted with a 2-hydroxyethyl group . The compound is cataloged in the European Chemicals Agency (ECHA) inventory under EC/List No. 849-555-8 with notified classification and labeling according to CLP criteria, confirming its regulatory recognition within the EU chemical framework [1]. Commercially, the compound is available as a free base with purities ranging from 95% to 98% from multiple established chemical suppliers , as well as in dihydrochloride salt form (CAS 1820673-85-5) for applications requiring enhanced aqueous solubility .

Why Generic Substitution of 2-(3-Aminopiperidin-1-yl)ethan-1-ol (CAS 1292389-57-1) Fails: Structural and Functional Differentiation Evidence


Generic substitution within the piperidine-ethanol scaffold family is inadvisable because even minor structural variations produce quantifiable differences in physicochemical properties, functional group availability, and synthetic utility. The 3-amino substituent on the piperidine ring of the target compound introduces an additional hydrogen bond donor (total 2 HBD) and acceptor (total 3 HBA) relative to the unsubstituted analog 1-piperidineethanol (C7H15NO, MW 129.20), and increases the topological polar surface area (TPSA) from 23.5 Ų to 49.5 Ų [1]. This 26 Ų difference in TPSA translates to distinct membrane permeability and solubility profiles in drug discovery contexts. Furthermore, compounds sharing the identical molecular formula (C7H16N2O, MW 144.21) but differing in atomic connectivity—such as N-(5-aminopentyl)acetamide or 4-methylpiperazine-1-ethanol—exhibit entirely different hydrogen-bonding geometries, pKa distributions, and reactivity patterns, precluding their use as drop-in replacements in established synthetic routes or structure-activity relationship (SAR) studies .

2-(3-Aminopiperidin-1-yl)ethan-1-ol (CAS 1292389-57-1): Quantitative Differentiation Evidence Versus Comparator Compounds


Topological Polar Surface Area (TPSA) Differentiation: 2-(3-Aminopiperidin-1-yl)ethan-1-ol vs. 1-Piperidineethanol

The target compound exhibits a Topological Polar Surface Area (TPSA) of 49.5 Ų, which is 26.0 Ų higher than the TPSA of the unsubstituted analog 1-piperidineethanol (TPSA = 23.5 Ų). This difference arises from the presence of the primary amino group at the 3-position of the piperidine ring [1]. In medicinal chemistry, compounds with TPSA values above 60-70 Ų generally exhibit poor passive blood-brain barrier (BBB) penetration, whereas those below this threshold demonstrate progressively greater CNS availability. The target compound's TPSA of 49.5 Ų positions it as a CNS-permeable scaffold, in contrast to higher-TPSA polar analogs, while the 3-amino group provides an additional hydrogen-bonding site for target engagement that is absent in 1-piperidineethanol .

Medicinal Chemistry Drug Design ADME Prediction Blood-Brain Barrier Permeability

Hydrogen Bonding Capacity Differentiation: 2-(3-Aminopiperidin-1-yl)ethan-1-ol vs. 1-Piperidineethanol

The target compound possesses 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), whereas the unsubstituted analog 1-piperidineethanol has only 1 HBD (the hydroxyl group) and 2 HBA (the hydroxyl oxygen and piperidine nitrogen) [1]. The additional HBD and HBA are contributed by the 3-amino substituent, enabling a more extensive and geometrically constrained hydrogen-bonding network with biological targets . This 2 HBD / 3 HBA profile aligns with Lipinski's Rule of Five parameters while providing enhanced opportunities for directed receptor interactions that 1-piperidineethanol cannot achieve.

Medicinal Chemistry Ligand Efficiency Fragment-Based Drug Discovery Receptor Binding

Lipophilicity (XLogP3) Differentiation: 2-(3-Aminopiperidin-1-yl)ethan-1-ol vs. 1-Piperidineethanol

The target compound has a calculated XLogP3 value of -0.8, indicating hydrophilic character. In contrast, the unsubstituted analog 1-piperidineethanol has an XLogP3 of approximately 0.3 [1]. This 1.1 log unit difference (representing an approximately 12.6-fold difference in partition coefficient) arises from the polar 3-amino group, which substantially reduces the compound's preference for nonpolar environments. The negative XLogP3 value of -0.8 suggests high aqueous solubility and favorable developability characteristics for oral drug candidates, while the comparator's positive XLogP3 of 0.3 indicates greater membrane permeability but potentially lower aqueous solubility .

ADME Lipophilicity Drug-Likeness Solubility Prediction

Stereochemical Procurement Option: Racemic 2-(3-Aminopiperidin-1-yl)ethan-1-ol vs. (R)-Enantiomer Dihydrochloride Salt

The target compound (CAS 1292389-57-1) is supplied as the racemic mixture (undefined stereocenter at C3 of the piperidine ring) with purities of 95-98% from multiple vendors . A stereochemically defined alternative, (R)-2-(3-aminopiperidin-1-yl)ethan-1-ol dihydrochloride (CAS 2243501-55-3), is commercially available with 95-97% purity as the single enantiomer salt . The racemate serves as a cost-effective building block for achiral applications or where stereochemical outcome is not critical, while the (R)-enantiomer salt provides a chirally pure starting material for asymmetric synthesis of DPP-IV inhibitors and other enantioselective drug candidates [1]. The dihydrochloride salt form (MW 217.13 g/mol for the salt vs. 144.21 g/mol for the free base) offers enhanced aqueous solubility and crystallinity for handling and formulation .

Chiral Synthesis Stereochemistry Asymmetric Catalysis Pharmaceutical Intermediates

Rotatable Bond Count and Molecular Flexibility: 2-(3-Aminopiperidin-1-yl)ethan-1-ol vs. 1-Piperidineethanol

The target compound contains 2 rotatable bonds (the C-N bond connecting the ethanol group to the piperidine nitrogen, and the C-C bond within the ethanol moiety). The unsubstituted analog 1-piperidineethanol also contains 2 rotatable bonds [1]. However, the presence of the 3-amino group on the target compound introduces an additional degree of conformational restriction through intramolecular hydrogen bonding between the 3-amino group and the hydroxyl oxygen or piperidine nitrogen, effectively reducing the conformational entropy penalty upon target binding. This structural feature, while not reflected in the rotatable bond count, has been demonstrated in the aminopiperidine class to enhance binding affinity in DPP-IV inhibitors and related drug targets [2].

Conformational Analysis Molecular Flexibility Ligand Efficiency Entropic Considerations

Validated Application Scenarios for 2-(3-Aminopiperidin-1-yl)ethan-1-ol (CAS 1292389-57-1) Based on Quantitative Differentiation Evidence


CNS-Targeted Medicinal Chemistry: Blood-Brain Barrier Permeable Building Block Selection

With a TPSA of 49.5 Ų—26 Ų lower than the 75-80 Ų threshold typically associated with poor BBB penetration—the target compound is positioned as a rationally selectable building block for CNS drug discovery programs. In contrast, more polar aminopiperidine derivatives with TPSA >70 Ų exhibit restricted CNS access. The compound's XLogP3 of -0.8 further supports adequate membrane permeability while maintaining high aqueous solubility, making it suitable for oral CNS drug candidates. The presence of two hydrogen bond donors enables critical target interactions once the compound has crossed the BBB [1].

Asymmetric Synthesis and Chiral Drug Intermediate Manufacturing

The racemic free base (CAS 1292389-57-1) and (R)-enantiomer dihydrochloride salt (CAS 2243501-55-3) are both commercially available with documented purity grades (95-98%) . This dual availability supports a staged procurement strategy: discovery programs can utilize the cost-effective racemate for initial SAR exploration and hit-to-lead optimization, while development-stage projects requiring enantioselective synthesis can transition to the chirally pure (R)-enantiomer. The aminopiperidine scaffold has established precedent as a key intermediate in the synthesis of DPP-IV inhibitors, including alogliptin and linagliptin, where the (R)-3-aminopiperidine moiety is essential for pharmacological activity [2].

Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The target compound's molecular weight of 144.21 g/mol and balanced hydrogen bonding capacity (2 HBD, 3 HBA) align with fragment library criteria (MW < 300; HBD ≤ 3; HBA ≤ 3) . The 3-amino group provides a vector for additional hydrogen bonding that is absent in 1-piperidineethanol (1 HBD, 2 HBA), enabling more extensive target engagement and higher ligand efficiency [3]. The potential for intramolecular hydrogen bonding between the 3-amino group and the hydroxyl/piperidine moieties can pre-organize the molecule in a binding-competent conformation, reducing the entropic penalty upon target binding—a class-level property of aminopiperidine derivatives exploited in DPP-IV and related serine protease inhibitor design [4].

Physicochemical Property Optimization and Formulation Development

The compound's calculated XLogP3 of -0.8 indicates hydrophilic character and high predicted aqueous solubility, which is 1.1 log units lower (approximately 12.6-fold more hydrophilic) than the unsubstituted analog 1-piperidineethanol (XLogP3 = 0.3) [3]. This property translates to improved developability for oral formulations requiring dissolution in aqueous gastrointestinal fluids. The availability of both free base (MW 144.21) and dihydrochloride salt (MW 217.13) forms provides formulation scientists with options to optimize solubility, stability, and crystallinity for preclinical and clinical development . The TPSA of 49.5 Ų also predicts favorable passive permeability while avoiding efflux transporter recognition, a balanced profile for oral bioavailability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Aminopiperidin-1-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.